molecular formula C10H18ClNO2 B1464353 3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one CAS No. 1247522-62-8

3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one

Cat. No.: B1464353
CAS No.: 1247522-62-8
M. Wt: 219.71 g/mol
InChI Key: JCVYAUIIZDZRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one: is an organic compound with the molecular formula C10H18ClNO2 It is a chlorinated derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-ethoxypiperidine with a chlorinated propanone derivative. One common method includes the use of 3-chloropropanone as a starting material, which undergoes nucleophilic substitution with 4-ethoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethoxy group to a carbonyl group.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-oxo-1-(4-ethoxypiperidin-1-yl)propan-1-one.

    Reduction: Formation of 3-chloro-1-(4-ethoxypiperidin-1-yl)propan-1-ol.

    Substitution: Formation of 3-substituted-1-(4-ethoxypiperidin-1-yl)propan-1-one derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of chlorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

  • 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-Chloro-1-(4-phenylpiperidin-1-yl)propan-1-one
  • 3-Chloro-1-(4-isopropylpiperidin-1-yl)propan-1-one

Comparison: Compared to its analogs, 3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group may enhance its solubility and alter its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-9-4-7-12(8-5-9)10(13)3-6-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYAUIIZDZRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.